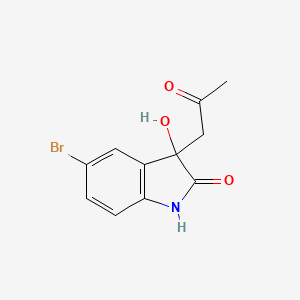

5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

Übersicht

Beschreibung

“5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one” is a derivative of 3-hydroxyoxindoles . It is known for its manifold biological activities and is a key intermediate in the synthesis of natural products . Oxindoles, including this compound, are well known for their usefulness as antibacterials, anti-inflammatories, laxatives, growth hormone secretagogues, and new targets for cancer chemotherapy .

Synthesis Analysis

The synthesis of this compound involves an electrochemical method . The method is based on the reaction of isatins with indoles in propanol employing an undivided cell in the presence of NaBr as an electrolyte . A mixture of indole (1 mmol), 5-bromoisatin (1 mmol), and 51 mg NaBr (0.5 mmol) in 25 cm^3 propanol was stirred and electrolyzed in an undivided cell equipped with an iron cathode and a magnesium anode at 40 °C under constant current density of 10 mA cm^−2 .Molecular Structure Analysis

The product was characterized after purification using infrared (IR), ^1H nuclear magnetic resonance (NMR), ^13C NMR, mass spectrometry (MS), and scanning electron microscopy (SEM) .Chemical Reactions Analysis

The reaction of indole (1 mmol) and 5-bromoisatin (1 mmol) was completed within 1 h, and 3-hydroxyoxindole was prepared in 90% yield .Wissenschaftliche Forschungsanwendungen

Synthesis of Convolutamydine Derivatives

This compound is used in the synthesis of (–)-Convolutamydine a Derivatives and Analogs . The compound exhibits significant cytotoxicity with CC 50 = 0.197 mM in acutely infected MT-4 cells . It’s also used in the synthesis of monobromoxindole from the reaction of (S)-3-hydroxy-3-(2-oxopropyl)indolin-2-one and 5-bromoisatin .

Antitumor Activity

The compound has shown potential in antitumor activity . This is due to its structural fragment bonded through C-3 to a 2-oxopropyl substituent .

Analgesic Activity

In addition to its antitumor activity, the compound has also demonstrated analgesic activity . This makes it a potential candidate for pain management research .

Drug Development

The unique structure of this compound offers potential applications in drug development. It can be used in organic synthesis and medicinal chemistry.

Electro-organic Synthesis

The compound is used in the electro-organic synthesis of nanosized particles of 3-hydroxyoxindoles . This method is based on the reaction of isatins with indoles in propanol .

Nanotechnology

The compound can be used to form nanosized particles, which are solid particles with nanoscale size . This has diverse applications in the health industry, such as increasing bioavailability of drugs .

Antibacterial Activity

Oxindole derivatives, which this compound is a part of, are known for their antibacterial properties . This makes it a potential candidate for research in the development of new antibiotics .

Anti-inflammatory Activity

In addition to its antibacterial properties, oxindole derivatives also have anti-inflammatory properties . This makes the compound a potential candidate for research in the treatment of inflammatory diseases .

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine, given its usefulness as antibacterials, anti-inflammatories, laxatives, growth hormone secretagogues, and new targets for cancer chemotherapy . Additionally, the method of its synthesis could be optimized for industrial-scale production .

Eigenschaften

IUPAC Name |

5-bromo-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-6(14)5-11(16)8-4-7(12)2-3-9(8)13-10(11)15/h2-4,16H,5H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEOWMKDHNNNHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(C2=C(C=CC(=C2)Br)NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101186612 | |

| Record name | 5-Bromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101186612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one | |

CAS RN |

76325-66-1 | |

| Record name | 5-Bromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76325-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Indol-2-one, 1,3-dihydro-5-bromo-3-hydroxy-3-(2-oxopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076325661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC294553 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101186612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.